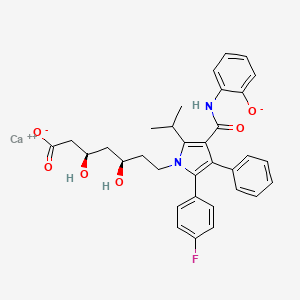

2-Hydroxyatorvastatin calcium salt

Description

BenchChem offers high-quality 2-Hydroxyatorvastatin calcium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyatorvastatin calcium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H33CaFN2O6 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-2/t24-,25-;/m1./s1 |

InChI Key |

FMMSIVYEKYZYQS-JIMLSGQQSA-L |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Ca+2] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyatorvastatin Calcium Salt: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of 2-hydroxyatorvastatin calcium salt, a primary active metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and pharmacological aspects of this significant molecule, offering field-proven insights and detailed methodologies.

Introduction: The Significance of a Major Metabolite

Atorvastatin, a leading synthetic statin, exerts its lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. Upon oral administration, atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1][3][4]. This metabolic process generates two principal active metabolites: ortho-hydroxyatorvastatin (2-hydroxyatorvastatin) and para-hydroxyatorvastatin (4-hydroxyatorvastatin). Notably, approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to these active metabolites, underscoring their critical role in the overall therapeutic efficacy of atorvastatin[2]. 2-Hydroxyatorvastatin, in particular, exhibits inhibitory potency comparable to the parent drug, making its study essential for a complete understanding of atorvastatin's pharmacology and for the development of new lipid-lowering agents.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical identity and physicochemical characteristics of 2-hydroxyatorvastatin calcium salt is fundamental for its synthesis, formulation, and analytical characterization.

Chemical Identity

The chemical structure of 2-hydroxyatorvastatin differs from atorvastatin by the presence of a hydroxyl group on the ortho position of the N-phenylcarbamoyl moiety.

Caption: Chemical Structure of 2-Hydroxyatorvastatin.

Table 1: Chemical Identifiers for 2-Hydroxyatorvastatin Calcium Salt

| Identifier | Value | Source(s) |

| CAS Number | 265989-46-6 | [5] |

| Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₂ | [5] |

| Molecular Weight | 1187.35 g/mol | [5] |

| SMILES | CC(C)C1=C(C(=C(N1CC[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] | [6] |

| InChI | InChI=1S/2C33H35FN2O6.Ca/c21-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h23-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*24-,25-;/m11./s1 | [7] |

Physicochemical Properties

The physicochemical properties of 2-hydroxyatorvastatin calcium salt influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and formulation.

Table 2: Physicochemical Properties of 2-Hydroxyatorvastatin

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [8] |

| Melting Point | >166 °C (decomposition) | N/A |

| Solubility | Soluble in DMSO and Methanol | [8] |

| pKa | 4.33 (carboxylic acid) | [9][10] |

| LogP | 5.08 | [9] |

The carboxylic acid moiety with a pKa of 4.33 indicates that the molecule will be predominantly ionized at physiological pH, which influences its solubility and interaction with biological membranes. The LogP value suggests a relatively high lipophilicity, which is a characteristic of many statins.

Synthesis and Pharmacology

Chemical Synthesis

The chemical synthesis of 2-hydroxyatorvastatin is challenging, primarily due to the need for regioselective hydroxylation of the atorvastatin molecule. The para-position of the N-phenylcarbamoyl ring is also susceptible to hydroxylation, leading to the formation of the isomeric 4-hydroxyatorvastatin[3]. Achieving high regioselectivity for the ortho-position is a significant synthetic hurdle[3].

While detailed, publicly available, large-scale synthesis protocols are proprietary, the general synthetic strategy mimics the metabolic pathway. This involves the synthesis of atorvastatin as a precursor, followed by a targeted ortho-hydroxylation step. Biocatalytic methods employing cytochrome P450 enzymes, such as CYP102A1 mutants, are being explored to achieve the desired regioselectivity[11].

A generalized conceptual workflow for the synthesis is as follows:

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Orthohydroxyatorvastatin | Benchchem [benchchem.com]

- 4. ajrconline.org [ajrconline.org]

- 5. atorvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. ijcrt.org [ijcrt.org]

- 7. journal.appconnect.in [journal.appconnect.in]

- 8. academic.oup.com [academic.oup.com]

- 9. hpst.cz [hpst.cz]

- 10. lcms.cz [lcms.cz]

- 11. 4-Hydroxy Atorvastatin Hemicalcium Salt | 1263176-34-6 | Benchchem [benchchem.com]

Mechanistic Antioxidant Profiling of Atorvastatin Hydroxy Metabolites

Executive Summary

While atorvastatin is primarily prescribed as an HMG-CoA reductase inhibitor for lipid lowering, its clinical benefits in reducing cardiovascular events often exceed predictions based solely on LDL-C reduction. This "residual risk" reduction is largely attributed to the pleiotropic antioxidant properties of its active metabolites.

Unlike the parent compound, which lacks significant direct free radical scavenging activity, the ortho-hydroxy (o-OH) and para-hydroxy (p-OH) metabolites function as potent antioxidants. This guide delineates the dual-mechanism of action:

-

Direct Chemical Scavenging: A Hydrogen Atom Transfer (HAT) mechanism facilitated by the phenolic hydroxyl groups on the metabolite rings.

-

Indirect Signaling Modulation: Inhibition of Rac1 GTPase isoprenylation, preventing NADPH oxidase assembly and subsequent superoxide generation.

Molecular Mechanisms: Structure-Activity Relationship (SAR)[1]

The antioxidant divergence between atorvastatin (parent) and its hydroxy metabolites is a classic example of metabolic activation conferring new physicochemical properties.

The "Inactive" Parent vs. "Active" Metabolites

The parent atorvastatin molecule possesses a carboxylic acid side chain but lacks the electron-donating phenolic moieties required for efficient radical stabilization.

-

Parent Atorvastatin: Effective HMG-CoA reductase inhibitor; ineffective direct radical scavenger.

-

o-OH / p-OH Metabolites: Retain HMG-CoA reductase inhibition; gain potent radical scavenging capacity (IC50 values comparable to probucol in specific assays).

Quantum Chemical Basis: The HAT Mechanism

Recent quantum chemical studies (DFT/B3LYP levels) have elucidated that the metabolites scavenge radicals primarily via Hydrogen Atom Transfer (HAT) rather than Single Electron Transfer (SET).

-

Active Site: The newly introduced phenolic hydroxyl group (at ortho or para positions of the phenyl ring).

-

Thermodynamics: The Bond Dissociation Energy (BDE) of the phenolic O-H bond is significantly lower than that of other abstractable hydrogens in the parent molecule.

-

Radical Stabilization: Upon donating a hydrogen atom (

) to a lipid peroxyl radical (

Technical Insight: The parent atorvastatin cannot stabilize a radical effectively.[1] The metabolites, however, delocalize the unpaired electron spin density over the phenyl ring and the amide linker, preventing the radical from propagating the lipid peroxidation chain reaction.

Cellular Mechanism: The Rac1 / NADPH Oxidase Axis[2]

Beyond direct chemical scavenging, atorvastatin metabolites exert a profound "indirect" antioxidant effect by modulating intracellular signaling pathways governing Reactive Oxygen Species (ROS) production.

Inhibition of Rac1 Geranylgeranylation

NADPH oxidase (Nox) is the primary source of superoxide (

-

Mevalonate Pathway Blockade: Atorvastatin inhibits HMG-CoA reductase, depleting the pool of isoprenoids, specifically geranylgeranyl pyrophosphate (GGPP) .

-

Rac1 Targeting: Rac1, a small GTPase, requires geranylgeranylation for membrane translocation.

-

Functional Consequence: Without the lipid anchor, Rac1 remains cytosolic and cannot bind to the Nox complex.

-

Outcome: The NADPH oxidase complex fails to assemble, halting the reduction of molecular oxygen to superoxide.

Visualization of the Dual Mechanism

Figure 1: Dual antioxidant pathways of atorvastatin: Direct scavenging by hydroxylated metabolites and indirect suppression of ROS via the Rac1-NADPH oxidase axis.

Experimental Validation Protocols

To rigorously assess these mechanisms, the following protocols are recommended. These are designed to be self-validating by including necessary controls (parent drug vs. metabolite vs. positive control).

Protocol A: LDL Oxidation Inhibition Assay (Direct Effect)

This assay quantifies the ability of the metabolites to chemically scavenge radicals and protect LDL particles from oxidation.

Reagents:

-

Fresh human plasma (EDTA).

- (Oxidation inducer).

-

Test Compounds: Atorvastatin (parent), o-OH Atorvastatin, p-OH Atorvastatin, Probucol (Positive Control).

-

TBA Reagent (Thiobarbituric acid).

Workflow:

-

LDL Isolation: Isolate LDL (density 1.019–1.063 g/mL) via sequential ultracentrifugation. Critical: Use EDTA during isolation to prevent auto-oxidation, but dialyze extensively against PBS before the assay to remove EDTA.

-

Incubation: Incubate LDL (100 µg protein/mL) with test compounds (1–10 µM) for 30 mins at 37°C.

-

Induction: Add

(final concentration 5–10 µM) to initiate oxidation. -

Kinetics: Monitor conjugated diene formation continuously at 234 nm for 3–4 hours.

-

Endpoint: Measure Malondialdehyde (MDA) equivalents using the TBARS assay at 2, 4, and 6 hours.

Data Interpretation:

-

Lag Phase: The "active" metabolites should significantly extend the lag phase (time before rapid oxidation begins) compared to the parent drug.

-

Propagation Rate: The slope of the propagation phase should be reduced by the metabolites.

Protocol B: Rac1 Membrane Translocation Assay (Indirect Effect)

This assay confirms the inhibition of Rac1 isoprenylation and subsequent membrane targeting in endothelial cells (HUVECs).

Workflow:

-

Culture: Grow HUVECs to 80% confluence.

-

Treatment: Treat with Atorvastatin or Metabolites (1–10 µM) for 16–24 hours. Control: Co-treat with Geranylgeranyl pyrophosphate (GGPP) to rescue the phenotype (validates mechanism).

-

Stimulation: Stimulate with Angiotensin II (100 nM) for 30 mins to induce Rac1 translocation.

-

Fractionation: Lyse cells and separate Cytosolic vs. Membrane fractions using high-speed centrifugation (100,000 x g).

-

Western Blot: Immunoblot fractions for Rac1.

-

Marker: Cadherin (Membrane), GAPDH (Cytosolic).

-

-

Quantification: Calculate the Membrane/Cytosolic ratio of Rac1.

Expected Result: Atorvastatin treatment decreases the Membrane/Cytosolic Rac1 ratio.[2] This effect is reversed by GGPP addition.

Comparative Potency Data

The following table summarizes the antioxidant potency based on TBARS inhibition in copper-oxidized LDL models.

| Compound | Structural Feature | LDL Oxidation Inhibition (IC50) | Rac1 Inhibition Potency |

| Atorvastatin (Parent) | Carboxylic Acid | > 50 µM (Inactive) | High (via HMG-CoA) |

| o-OH Metabolite | Phenolic Hydroxyl | 2.5 – 5.0 µM | High |

| p-OH Metabolite | Phenolic Hydroxyl | 2.8 – 5.5 µM | High |

| Probucol | Bis-phenol | ~ 2.0 µM | N/A |

Note: The metabolites retain the HMG-CoA reductase inhibitory capacity of the parent, effectively doubling their therapeutic value (Lipid lowering + Antioxidant).

Clinical & Translational Implications[4][5]

The presence of these active metabolites explains why atorvastatin demonstrates efficacy in reducing Small Dense LDL (sdLDL) oxidation, a highly atherogenic particle. sdLDL is particularly susceptible to oxidative modification. The metabolites preferentially partition into these lipid-rich particles, providing localized antioxidant protection within the arterial intima.

Key Takeaway for Drug Development: When designing next-generation statins or lipid modulators, incorporating phenolic moieties that allow for in situ radical scavenging—without compromising the primary pharmacophore—can significantly enhance the anti-atherosclerotic profile of the drug.

References

-

Aviram, M., et al. (1998). "Atorvastatin and gemfibrozil metabolites, but not the parent drugs, are potent antioxidants against lipoprotein oxidation." Atherosclerosis.[3][4] Link

-

Mason, R. P., et al. (2013). "Atorvastatin active metabolite inhibits oxidative modification of small dense low-density lipoprotein."[5][6] Journal of Cardiovascular Pharmacology. Link

-

Vlachos, N., et al. (2022). "Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry." ChemRxiv / PMC. Link

-

Wassmann, S., et al. (2002). "Cellular antioxidant effects of atorvastatin in vitro and in vivo." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

-

Cangemi, R., et al. (2009). "Atorvastatin Inhibits gp91phox Circulating Levels in Patients With Hypercholesterolemia." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. NADPH oxidases as therapeutic targets in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preoperative atorvastatin treatment in CABG patients rapidly improves vein graft redox state by inhibition of Rac1 and NADPH-oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Atorvastatin active metabolite inhibits oxidative modification of small dense low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the HMG-CoA Reductase Inhibition Potency of 2-Hydroxyatorvastatin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Atorvastatin is a cornerstone in the management of hypercholesterolemia, primarily functioning through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] However, the clinical efficacy of atorvastatin is not solely attributable to the parent compound. Following oral administration, atorvastatin undergoes extensive hepatic metabolism, predominantly by Cytochrome P450 3A4 (CYP3A4), leading to the formation of pharmacologically active metabolites.[1][3][4][5] This guide provides a detailed technical examination of one of these primary metabolites, 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin). We will dissect its formation, its equipotent inhibitory activity against HMG-CoA reductase compared to the parent drug, the methodologies used to quantify this potency, and its significant contribution to the overall therapeutic and prolonged effect of atorvastatin therapy.

Atorvastatin and the Cholesterol Biosynthesis Pathway

Cholesterol is a vital cellular component, but its elevated levels, particularly low-density lipoprotein cholesterol (LDL-C), are a major risk factor for atherosclerotic cardiovascular disease.[2][6] The synthesis of cholesterol is a complex, multi-step process known as the mevalonate pathway. The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical and irreversible step in this pathway.[2][7]

Statins, including atorvastatin, are structural analogs of the HMG-CoA substrate. They act as competitive inhibitors, binding to the active site of HMG-CoA reductase and blocking the production of mevalonate.[1][8][9] This reduction in hepatic cholesterol synthesis leads to a compensatory upregulation of LDL receptors on hepatocyte surfaces, which in turn increases the clearance of LDL-C from the bloodstream, thereby lowering plasma cholesterol levels.[8][10]

The Metabolic Landscape of Atorvastatin: Formation of Active Metabolites

Atorvastatin is administered in its active acid form but has a relatively low systemic bioavailability (around 14%) due to extensive first-pass metabolism in the gut wall and liver.[1][11] This metabolic process, however, is crucial for its overall efficacy. The primary enzyme responsible for atorvastatin's biotransformation is CYP3A4.[3][4][5][12] This process yields two major active metabolites: ortho-hydroxyatorvastatin (2-hydroxyatorvastatin) and para-hydroxyatorvastatin (4-hydroxyatorvastatin).[3][4][13]

These hydroxylated metabolites are not byproducts; they are potent inhibitors of HMG-CoA reductase in their own right.[4][13] Crucially, they are responsible for approximately 70% of the total circulating inhibitory activity against HMG-CoA reductase observed in vivo.[3][14][15] This metabolic activation explains why the half-life of HMG-CoA reductase inhibitory activity (20-30 hours) is significantly longer than the plasma half-life of the parent atorvastatin compound (approx. 14 hours).[1][3]

Caption: Metabolic pathway of Atorvastatin in the liver.

In-Depth Protocol: HMG-CoA Reductase Inhibition Assay

To quantify and compare the inhibitory potency of compounds like atorvastatin and 2-hydroxyatorvastatin, a robust in vitro enzymatic assay is required. The gold-standard method is a spectrophotometric assay that measures the rate of NADPH oxidation, a cofactor in the HMG-CoA reductase-catalyzed reaction.[8][10] The decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.

Causality Behind Experimental Design

The protocol is designed as a self-validating system. The inclusion of a vehicle control establishes the baseline 100% enzyme activity, while a known potent inhibitor (like pravastatin or atorvastatin itself) serves as a positive control to confirm the assay is responsive to inhibition.[16][17] Running a dose-response curve is critical; a single concentration provides limited information, whereas a curve allows for the determination of the half-maximal inhibitory concentration (IC50), the key metric for potency.

Step-by-Step Experimental Protocol

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT. Pre-warm to 37°C before use.[7][17]

-

HMG-CoA Reductase: Reconstitute the catalytic domain of recombinant human HMG-CoA reductase in cold Assay Buffer to a working concentration (e.g., 0.5-0.8 mg/mL). Keep on ice.[7][16][17]

-

NADPH Stock: Prepare a concentrated stock solution of NADPH in the Assay Buffer.

-

HMG-CoA Substrate Stock: Prepare a concentrated stock solution of HMG-CoA in the Assay Buffer.

-

Test Compounds: Prepare stock solutions of atorvastatin and 2-hydroxyatorvastatin in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., from 0.1 nM to 1 µM).

-

-

Assay Execution (96-well plate format):

-

To each well, add the components in the following order:

-

85 µL of Assay Buffer.

-

5 µL of NADPH solution (final concentration ~400 µM).[17]

-

2 µL of the test compound dilution or vehicle control (e.g., DMSO).

-

5 µL of HMG-CoA Reductase enzyme solution.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 3 µL of HMG-CoA substrate solution (final concentration ~400 µM).[17]

-

-

Data Acquisition:

-

Immediately place the 96-well plate into a spectrophotometer capable of kinetic measurements at 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for a total of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Normalize the data: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8]

-

Sources

- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Comparing HMG‐CoA reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. JMIRx Bio - Discovery of Novel Inhibitors of HMG-CoA Reductase Using Bioactive Compounds Isolated From Cochlospermum Species Through Computational Methods: Virtual Screening and Algorithm Validation Study [xbio.jmir.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. japsonline.com [japsonline.com]

- 17. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Neuroprotective Mechanisms of Ortho-Hydroxyatorvastatin

Executive Summary

While Atorvastatin (calcium salt) is widely prescribed for dyslipidemia, emerging research isolates its active metabolites—specifically ortho-hydroxyatorvastatin (o-OH-Ator) —as critical drivers of its pleiotropic neuroprotective effects. Unlike the parent compound, o-OH-Ator possesses unique structural properties (additional hydroxyl groups) that enhance its direct antioxidant capacity and membrane-stabilizing potential.

This guide analyzes the specific role of o-OH-Ator in mitigating neuronal injury (ischemic, traumatic, and degenerative). It distinguishes between HMG-CoA reductase-dependent pathways (e.g., eNOS upregulation via Rho/ROCK inhibition) and HMG-CoA independent mechanisms (e.g., direct lipid peroxidation inhibition), providing a roadmap for researchers to investigate these distinct pharmacological vectors.

Pharmacological Profile & Bioactivation[1][2]

Metabolic Conversion

Atorvastatin is rapidly metabolized in the liver by CYP3A4 into two primary active metabolites:

-

ortho-hydroxyatorvastatin (o-OH-Ator)

-

para-hydroxyatorvastatin (p-OH-Ator)

Critical Insight: These metabolites are equipotent to the parent drug regarding HMG-CoA reductase inhibition but exhibit superior antioxidant properties. In systemic circulation, approximately 70% of the circulating inhibitory activity is attributed to these active metabolites.[1]

Blood-Brain Barrier (BBB) Permeability

Unlike hydrophilic statins (e.g., pravastatin), Atorvastatin and its metabolites are lipophilic.

-

Transport Mechanism: They cross the BBB via passive diffusion and carrier-mediated transport (specifically Oatp1a4 ).

-

Local Metabolism: Evidence suggests local CYP450 expression in the brain (e.g., astrocytes) may locally convert parent atorvastatin to o-OH-Ator, concentrating the neuroprotective agent at the site of injury.

Mechanistic Pathways of Neuroprotection[2][3][4]

The neuroprotective efficacy of o-OH-Ator operates through a dual-mechanism framework.

Pathway A: HMG-CoA Reductase Inhibition (Indirect)

By inhibiting the mevalonate pathway, o-OH-Ator reduces the synthesis of isoprenoid intermediates (Farnesyl pyrophosphate - FPP, Geranylgeranyl pyrophosphate - GGPP).

-

Rho/ROCK Inhibition: Reduced GGPP prevents the membrane translocation of RhoA.

-

eNOS Coupling: Inhibition of RhoA/ROCK leads to the phosphorylation of Akt (Ser473), which activates endothelial Nitric Oxide Synthase (eNOS), improving cerebral blood flow and reducing ischemic damage.

Pathway B: Direct Antioxidant & Anti-Inflammatory (Direct)

The ortho-hydroxyl group provides a specific chemical advantage:

-

Lipid Peroxidation Chain Breaking: o-OH-Ator intercalates into the lipid bilayer. The hydroxyl group donates electrons to neutralize lipid peroxyl radicals (LOO•), halting the propagation of membrane damage more effectively than the parent compound.

-

Nrf2 Activation: It promotes the nuclear translocation of Nrf2, upregulating Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

Visualization: Signaling Cascade

The following diagram illustrates the bifurcation of mechanisms driven by o-OH-Ator.

Figure 1: Dual-vector neuroprotective mechanism of o-OH-Atorvastatin via enzymatic inhibition and direct antioxidant scavenging.

Comparative Efficacy Data

The following data summarizes key findings comparing the parent drug to the metabolite or vehicle controls in relevant neurodegenerative models.

| Parameter | Atorvastatin (Parent) | o-OH-Atorvastatin (Metabolite) | Mechanism Implicated |

| HMG-CoA IC50 | ~3.7 nM | ~5.5 nM (Equipotent) | Cholesterol Synthesis Inhibition |

| Lipid Peroxidation (t-BuOOH) | Moderate Reduction | High Reduction (>2x Parent) | Direct Radical Scavenging |

| eNOS Activation | Yes (Delayed) | Yes (Rapid) | Akt Phosphorylation |

| BBB Penetration | High (Oatp1a4) | High (Oatp1a4) | Lipophilicity |

| Cell Viability (OGD Model) | +40% vs Control | +55% vs Control | Combined Anti-apoptotic/Antioxidant |

Note: Data synthesized from Mason et al. (2006) and subsequent neuro-pharmacokinetic studies.

Experimental Protocols

To rigorously evaluate the specific effects of o-OH-Ator, researchers must control for the metabolic conversion of the parent drug. The following protocol uses Oxygen-Glucose Deprivation (OGD) in PC12 cells, a standard model for ischemic stroke.

In Vitro Ischemia-Reperfusion Model (PC12 Cells)

Objective: Isolate the neuroprotective efficacy of o-OH-Ator against oxidative stress and excitotoxicity.

Reagents:

-

Differentiated PC12 cells (NGF treated).

-

Pure o-OH-Atorvastatin (standard) vs. Atorvastatin Calcium.

-

OGD Buffer (Glucose-free DMEM, deoxygenated).

Workflow:

-

Cell Preparation: Seed PC12 cells at

cells/well in collagen-coated plates. Differentiate with NGF (50 ng/mL) for 5 days. -

Pre-Treatment (The Variable):

-

Group A: Vehicle (DMSO < 0.1%).

-

Group B: Atorvastatin (1 µM).[2]

-

Group C: o-OH-Atorvastatin (1 µM).

-

Duration: Incubate for 24 hours.

-

-

Induction of Injury (OGD):

-

Wash cells with PBS.

-

Replace medium with deoxygenated glucose-free buffer.

-

Incubate in a hypoxia chamber (

) for 4 hours.

-

-

Reperfusion:

-

Replace OGD buffer with normal growth medium (containing glucose).

-

Re-introduce oxygen (normoxia) for 24 hours.

-

-

Readouts:

-

Viability: MTT or CCK-8 assay.

-

Oxidative Stress: MDA (Malondialdehyde) assay for lipid peroxidation.

-

Mechanism Check: Western Blot for p-Akt, Nrf2 (nuclear fraction), and Cleaved Caspase-3.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for evaluating o-OH-Ator efficacy in an in vitro ischemia model.

References

-

Mason, R. P., et al. (2006). Active metabolite of atorvastatin inhibits membrane cholesterol domain formation by an antioxidant mechanism.[3] Journal of Biological Chemistry.

-

Pi, R., et al. (2014). Neuroprotective effect of atorvastatin in an experimental model of nerve crush injury. Neurosurgery.

-

Campos-Martorell, M., et al. (2014). Oatp-Mediated Transport: A Mechanism for Atorvastatin Neuroprotection in Stroke. Stroke.

-

Matsuki, K., et al. (2022). Atorvastatin alleviates oxidative damage by activating the nuclear factor erythroid 2-related factor 2 pathway after brain ischemia in mice. Experimental and Therapeutic Medicine.

-

Duan, Y., et al. (2021). Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin. Pharmaceutics.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Studying neuroprotective effect of Atorvastatin as a small molecule drug on high glucose-induced neurotoxicity in undifferentiated PC12 cells: role of NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atorvastatin protects against cerebral ischemia/reperfusion injury through anti-inflammatory and antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]

Clinical Significance of 2-Hydroxyatorvastatin: An Active Metabolite Technical Guide

Executive Summary In the landscape of lipid-lowering pharmacotherapy, atorvastatin is distinct due to its unique pharmacokinetic profile. Unlike many statins where the parent compound drives efficacy, atorvastatin acts as a "pro-drug" of sorts for its own metabolites. 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin) is not merely a byproduct; it is a pharmacologically equipotent driver of clinical efficacy, contributing significantly to the drug's lipid-lowering persistence. Conversely, its lactone derivative is implicated in statin-associated muscle symptoms (SAMS). This guide dissects the metabolic genesis, clinical dominance, and bioanalytical quantification of this critical metabolite.

Part 1: Metabolic Genesis & Pharmacodynamics[1]

The CYP3A4 Biotransformation Pathway

Atorvastatin (acid form) undergoes extensive first-pass metabolism in the liver.[1] The primary enzymatic driver is Cytochrome P450 3A4 (CYP3A4) , which hydroxylates the parent compound at the ortho- and para-positions of the phenyl ring.[2]

-

Primary Metabolites: 2-hydroxyatorvastatin (ortho) and 4-hydroxyatorvastatin (para).[8]

-

Mechanism: These metabolites retain the open hydroxy-acid structure required for binding to the HMG-CoA reductase active site.

The "70% Rule" of Circulating Activity

A critical distinction in atorvastatin pharmacology is the disparity between the parent drug's half-life and its duration of action.

-

Parent Half-Life: ~14 hours.

-

Inhibitory Half-Life: 20–30 hours.

Causality: This extension is driven by the active metabolites.[9][10] Clinical data indicates that approximately 70% of the circulating HMG-CoA reductase inhibitory activity is attributed to 2-hydroxyatorvastatin and 4-hydroxyatorvastatin, rather than the parent drug.[8][11] This makes the quantification of 2-hydroxyatorvastatin essential for accurate PK/PD modeling.

Potency Comparison

In vitro assays confirm that 2-hydroxyatorvastatin is equipotent to the parent drug.[9]

| Compound | IC50 (HMG-CoA Reductase) | Relative Potency | Clinical Status |

| Atorvastatin | ~8 nM | 1.0 (Reference) | Active Parent |

| 2-Hydroxyatorvastatin | ~8 nM | 1.0 (Equipotent) | Major Active Metabolite |

| 4-Hydroxyatorvastatin | ~3-8 nM | 1.0 (Equipotent) | Minor Active Metabolite |

| Atorvastatin Lactone | >1000 nM | Inactive | Prodrug / Toxic Intermediate |

Visualization: Metabolic Pathway

The following diagram illustrates the CYP3A4-mediated hydroxylation and the critical acid-lactone equilibrium.

Figure 1: Metabolic pathway of atorvastatin showing the formation of the active 2-hydroxy metabolite and its conversion to the potentially toxic lactone form.

Part 2: Clinical Toxicology & Safety

The Lactone Toxicity Hypothesis

While the acid form of 2-hydroxyatorvastatin provides therapeutic benefit, its corresponding lactone form is clinically problematic.

-

Myotoxicity: In vitro studies on human skeletal muscle cells demonstrate that the lactone forms of statins are significantly more potent (up to 14-fold for atorvastatin) at inducing myotoxicity than their acid counterparts.[12]

-

Mechanism: Lactones are highly lipophilic, facilitating passive diffusion into muscle cells where they may inhibit mitochondrial Complex III, leading to reactive oxygen species (ROS) generation and rhabdomyolysis risk.

-

Clinical Implication: In patients with SLCO1B1 polymorphisms (reduced hepatic uptake) or CYP3A4 inhibition, the systemic accumulation of lactones correlates with increased severity of Statin-Associated Muscle Symptoms (SAMS).

Part 3: Bioanalytical Quantification (Self-Validating Protocol)

Objective: Quantify 2-hydroxyatorvastatin in human plasma using LC-MS/MS while preventing artificial acid-lactone interconversion.

The Critical Control Point: pH Stabilization

The equilibrium between the hydroxy-acid (active) and lactone (inactive) forms is pH-dependent.

-

Acidic conditions favor lactonization (conversion of active drug to inactive/toxic form).

-

Basic conditions favor hydrolysis (conversion of lactone to acid).

-

Protocol Requirement: Blood collection and processing must occur at a neutral-to-slightly-buffered pH (approx. pH 6.0–7.0) and low temperature (4°C) to "freeze" the metabolic profile at the moment of collection.

Step-by-Step LC-MS/MS Workflow

Reagents:

-

Internal Standard (IS): Atorvastatin-d5 and 2-hydroxyatorvastatin-d5.

-

Buffer: Ammonium Acetate (pH 4.5 - 5.0 for LC separation, but sample extraction requires care).

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Aliquot: 200 µL human plasma.

-

Stabilization: Add 20 µL cold ammonium acetate buffer (pH 5.0) immediately to prevent spontaneous interconversion.

-

IS Addition: Spike with deuterated internal standards.

-

Loading: Load onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

-

Wash: Wash with 5% methanol in water (removes proteins/salts).

-

Elution: Elute with 100% methanol. Critical: Evaporate under nitrogen at <40°C to prevent thermal degradation.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 50mm x 2.1mm, 1.7 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Ionization: ESI Positive Mode (M+H)+. Note: Some protocols use Negative mode; Positive is common for simultaneous lactone detection.

-

-

MRM Transitions (Quantification):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Atorvastatin | 559.3 | 440.2 | 25 |

| 2-Hydroxyatorvastatin | 575.3 | 440.2 | 25 |

| Atorvastatin Lactone | 541.3 | 448.2 | 28 |

Visualization: Analytical Logic

Figure 2: LC-MS/MS workflow emphasizing the critical pH stabilization step to ensure accurate metabolite quantification.

Part 4: Future Perspectives & Drug Development

The clinical significance of 2-hydroxyatorvastatin extends into pharmacogenomics.

-

CYP3A5 Polymorphisms: Individuals who are CYP3A5 expressers (e.g., 1/1 genotype) may metabolize atorvastatin more rapidly, altering the ratio of 2-hydroxyatorvastatin to parent drug.[1]

-

Drug-Drug Interactions (DDI): Since 2-hydroxyatorvastatin formation is CYP3A4-dependent, co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole) drastically reduces metabolite formation while increasing parent drug exposure, potentially altering the safety profile.

Researchers utilizing atorvastatin as a probe substrate must account for both the parent and the 2-hydroxy metabolite to capture the net pharmacological effect.

References

-

Lennernäs, H. (2003).[13] Clinical pharmacokinetics of atorvastatin.[1][5][10][14][15][16] Clinical Pharmacokinetics, 42(13), 1141-1160. Link

-

Hermann, M., et al. (2006). Substantially elevated levels of atorvastatin and metabolites in CYP3A5-expressing renal transplant patients. Clinical Pharmacology & Therapeutics, 79(3), 295-296. Link

-

Skottheim, I. B., et al. (2008). Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro.[12] European Journal of Pharmaceutical Sciences, 33(4-5), 317-325. Link

-

Partani, P., et al. (2014).[11] Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry.[7][16] Journal of Pharmaceutical Analysis, 4(1), 26-36.[11] Link

-

Prueksaritanont, T., et al. (2002).[13] Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization. Drug Metabolism and Disposition, 30(5), 505-512. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. droracle.ai [droracle.ai]

- 3. academic.oup.com [academic.oup.com]

- 4. ClinPGx [clinpgx.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Atorvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydroxyatorvastatin Calcium Salt: Physicochemical Properties, Biochemical Significance, and Analytical Quantification

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 2-hydroxyatorvastatin calcium salt, the primary active metabolite of the widely prescribed HMG-CoA reductase inhibitor, atorvastatin. Moving beyond basic identification, this guide delves into the biochemical context of its formation, its critical role in the therapeutic efficacy of the parent drug, and the rigorous analytical methodologies required for its quantification in biological matrices. The protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and practical applicability in a research and development setting.

Core Physicochemical Characteristics

The precise identification of any active pharmaceutical ingredient or its metabolite begins with its fundamental physicochemical properties. 2-Hydroxyatorvastatin calcium salt is the salt form of two molecules of the hydroxylated atorvastatin metabolite and one calcium ion.[1]

A summary of its key identifiers is presented below.

| Property | Value | Source(s) |

| Chemical Name | calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [1][2] |

| Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₂ | [2][3][4] |

| Molecular Weight | 1187.35 g/mol | [1][2][4] |

| CAS Number | 265989-46-6 | [2][3][4][5] |

| Accurate Mass | 1186.4428 | [2] |

| SMILES | FC(C=C1)=CC=C1C2=C(C3=CC=CC=C3)C(C(NC4=CC=CC=C4O)=O)=C(C(C)C)N2CCCCC([O-])=O.[Ca+2] | [1][2] |

Biochemical Context and Therapeutic Significance

Atorvastatin is administered in its active acid form (as a calcium salt) and undergoes extensive first-pass metabolism in the liver.[6] This metabolic process is not a deactivation pathway but rather a bioactivation, leading to the formation of pharmacologically active metabolites.

Metabolic Pathway

The primary enzyme responsible for the metabolism of atorvastatin is the cytochrome P450 isoform CYP3A4.[6][7][8] This enzyme catalyzes the hydroxylation of the parent compound at the ortho- and para- positions of the phenyl ring, forming 2-hydroxyatorvastatin (ortho-hydroxy) and 4-hydroxyatorvastatin (para-hydroxy), respectively.[6][7][9] These two active metabolites are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity attributed to the drug.[6][7]

Caption: Metabolic pathway of Atorvastatin in the liver.

Rationale for Metabolite Analysis

Given that 2-hydroxyatorvastatin and 4-hydroxyatorvastatin are equipotent to the parent compound and account for the majority of its therapeutic effect, any pharmacokinetic or drug-drug interaction study must involve their quantification.[10] Analyzing only the parent drug provides an incomplete picture of the total systemic exposure to active HMG-CoA reductase inhibitors. Therefore, a robust and validated bioanalytical method for the simultaneous determination of atorvastatin and its active metabolites is a prerequisite for clinical trials and therapeutic drug monitoring.[11]

Analytical Methodology: Quantification in Human Plasma

The quantification of 2-hydroxyatorvastatin in biological matrices, typically human plasma, presents challenges due to its low circulating concentrations (ng/mL levels).[6] The gold-standard technique for this application is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers unparalleled sensitivity, selectivity, and speed.[11]

Analytical Workflow Overview

The process involves isolating the analyte from the complex plasma matrix, separating it from other components chromatographically, and detecting it with high specificity using mass spectrometry.

Caption: UPLC-MS/MS workflow for 2-hydroxyatorvastatin analysis.

Detailed Experimental Protocol

The following protocol is a synthesized, representative methodology based on established and validated methods in the scientific literature.[11][12]

Objective: To accurately quantify 2-hydroxyatorvastatin in human plasma samples.

1. Preparation of Standards and Reagents: a. Prepare a primary stock solution of 2-hydroxyatorvastatin calcium salt and a deuterated internal standard (e.g., 2-hydroxyatorvastatin-D5) in a suitable organic solvent like methanol or DMSO. b. Perform serial dilutions to create working solutions for calibration curve standards (e.g., 0.5-250 ng/mL) and quality control (QC) samples (low, medium, high concentrations).[11] c. Prepare all necessary mobile phases and extraction buffers (e.g., acetonitrile, 2 mM ammonium formate, 100 mM ammonium acetate).[11][12]

2. Sample Preparation (Solid-Phase Extraction - SPE): The choice of SPE is based on its ability to provide high extraction recovery (>80%) and clean extracts, which is critical for minimizing matrix effects in MS/MS analysis.[11] a. To 0.1 mL of plasma sample, add 50 µL of the internal standard working solution and 0.4 mL of 100 mM ammonium acetate (pH 4.5). Vortex briefly.[12] b. Condition an SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 0.4 mL of methanol followed by 0.8 mL of 100 mM ammonium acetate.[12] c. Load the plasma mixture onto the conditioned SPE cartridge. d. Wash the cartridge with 0.5 mL of 100 mM ammonium acetate, followed by 0.9 mL of a methanol-water mixture (e.g., 20:80, v/v) to remove polar interferences.[12] e. Dry the cartridge under vacuum. f. Elute the analyte and internal standard with 0.3 mL of a high-organic solvent mixture (e.g., methanol-water 95:5, v/v).[12] g. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. h. Reconstitute the residue in 0.2 mL of the mobile phase for injection into the UPLC-MS/MS system.[12]

3. UPLC-MS/MS Conditions: a. Chromatographic System: Waters ACQUITY UPLC or equivalent. b. Column: Reversed-phase C18 column (e.g., Symmetry Shield 150 × 4.6 mm, 5.0 µm).[11] c. Mobile Phase: Isocratic elution with acetonitrile and 2 mM ammonium formate (pH 3.0) at a ratio of 65:35 (v/v).[11] d. Flow Rate: 0.7 mL/min.[11] e. Injection Volume: 10-15 µL.[12] f. Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 3000 or newer).[12] g. Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[11] h. Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 2-hydroxyatorvastatin and its internal standard must be optimized to ensure specificity.

4. Data Analysis and Validation: a. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. b. Apply a linear regression model with appropriate weighting to fit the data. c. Quantify the 2-hydroxyatorvastatin concentration in unknown samples by interpolating their peak area ratios from the calibration curve. d. The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.[11][13]

References

- 2-Hydroxy atorvastatin calcium salt | CAS 265989-46-6 | AbMole BioScience.

- 2-Hydroxy atorvast

- 2-Hydroxy Atorvast

- atorvast

- di(2-Hydroxy Atorvast

- CAS No : 265989-46-6 | Product Name : 2-Hydroxy Atorvastatin Calcium Salt.

- 2-HYDROXYATORVAST

- How is atorvastatin (Lipitor) metabolized in the liver?. Dr.Oracle.

- High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma. PubMed.

- Pharmacokineties of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients.

- 2-Hydroxy Atorvastatin Calcium Salt, TRC 10 mg. Fisher Scientific.

- Metabolism scheme of atorvastatin.

- Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. PMC, NIH.

- Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvast

- Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. SciSpace.

- Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Taylor & Francis Online.

- Determination of Atorvastatin and Its Metabolite Ortho-Hydroxyatorvastatin in Human Plasma by On-Line Anion-Exchange Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. PubMed.

- A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. MDPI.

- 2-hydroxy Atorvast

Sources

- 1. 2-Hydroxy Atorvastatin Calcium Salt, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 2. 2-Hydroxy Atorvastatin Calcium Salt | LGC Standards [lgcstandards.com]

- 3. abmole.com [abmole.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. allmpus.com [allmpus.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation and Handling of 2-Hydroxyatorvastatin Standard Stock Solution for Analytical Applications

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a 2-hydroxyatorvastatin standard stock solution. As a primary active metabolite of Atorvastatin, an HMG-CoA reductase inhibitor, accurate quantification of 2-hydroxyatorvastatin is critical in pharmacokinetic, drug metabolism, and clinical research.[1] This document outlines the necessary steps to ensure the accuracy, stability, and reliability of the standard solution, incorporating field-proven insights and explaining the scientific rationale behind each procedural choice. Adherence to this protocol is intended to support the generation of reproducible and validatable data for researchers, scientists, and drug development professionals.

Part 1: Foundational Knowledge: Properties and Safety

A thorough understanding of the analyte's physicochemical properties is the bedrock of preparing an accurate and stable standard solution.[2] 2-Hydroxyatorvastatin, like its parent compound, possesses specific characteristics that dictate its handling and storage.

Physicochemical Profile

2-Hydroxyatorvastatin is most commonly supplied as a calcium salt.[1][3] Its properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-Hydroxy Atorvastatin Calcium Salt | [4][5] |

| Synonyms | o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin | [1] |

| CAS Number | 265989-46-6 | [1][3][5] |

| Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₂ (as di(2-Hydroxy Atorvastatin) Calcium Salt) | [3] |

| Molecular Weight | 1187.35 g/mol | [3] |

| Appearance | White to Yellow Solid | [4] |

| Hygroscopicity | Hygroscopic | [4] |

Solubility and Stability Profile

The choice of solvent is arguably the most critical decision in the preparation of a stock solution. It directly impacts the analyte's stability and the solution's utility in downstream applications. 2-Hydroxyatorvastatin exhibits poor aqueous solubility, a characteristic common to many statins.[6][7]

| Solvent | Solubility | Rationale & Commentary | Source(s) |

| DMSO | Soluble (Slightly to readily) | A common choice for creating high-concentration stock solutions due to its strong solvating power. However, DMSO can be incompatible with certain analytical techniques and cellular assays. | [1][4] |

| Methanol | Soluble (Slightly to readily) | A volatile organic solvent suitable for chromatographic applications (LC-MS). It is often the preferred solvent for preparing stock solutions of atorvastatin and its metabolites.[8] | [1][4] |

| Acetonitrile | Very slightly soluble | While a common mobile phase component in reverse-phase chromatography, its lower solvating power for this compound makes it less ideal as a primary stock solvent.[6] | |

| Water | Insoluble (especially at pH ≤ 4) | 2-Hydroxyatorvastatin is practically insoluble in aqueous solutions, precluding the use of purely aqueous media for stock preparation.[7][9] |

Stability Considerations:

-

Solid Form: The solid calcium salt is stable for at least 4 years when stored at -20°C, protected from moisture and light.[1] Its hygroscopic nature necessitates storage in a desiccated, inert atmosphere.[4]

-

Solution Stability: Stock solutions in organic solvents are significantly less stable than the solid form. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[10] Frequent freeze-thaw cycles should be avoided to prevent degradation. Atorvastatin, the parent compound, is known to degrade under heat, acidic, and basic conditions, and it is prudent to assume similar sensitivities for its metabolites.[9][11]

Safety and Handling Precautions

As with any active pharmaceutical ingredient (API) or its metabolite, appropriate safety measures are mandatory.

-

Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to prevent the dispersion of dust.[12]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.[12]

-

Disposal: Dispose of waste materials and contaminated packaging in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[12]

Part 2: Protocol for Primary Stock Solution Preparation (1 mg/mL)

This protocol details the preparation of a 1 mg/mL primary stock solution, a common starting concentration for subsequent dilutions. The fundamental principle of preparing a standard solution by weight is to ensure the highest degree of accuracy, as this minimizes errors associated with volume measurements of the initial solute.[14][15]

Required Materials and Equipment

-

2-Hydroxyatorvastatin Calcium Salt reference standard

-

High-purity Methanol (HPLC or LC-MS grade)

-

Analytical balance (4-5 decimal place readability)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated pipettes and sterile tips

-

Amber glass vials with PTFE-lined caps

-

Spatula

-

Weighing paper/boat

-

Vortex mixer

-

Ultrasonic bath

Workflow for Stock Solution Preparation

The following diagram outlines the critical steps in the preparation workflow.

Caption: Workflow for 2-Hydroxyatorvastatin Stock Solution Preparation.

Step-by-Step Methodology

-

Pre-Preparation: Before opening, allow the container of the 2-hydroxyatorvastatin standard to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic solid, which would introduce weighing errors.[14]

-

Calculation: Calculate the mass of the standard required. For a 1 mg/mL (1000 µg/mL) solution in a 5.00 mL volumetric flask: Mass (mg) = Concentration (mg/mL) x Volume (mL) = 1 mg/mL x 5.00 mL = 5.00 mg

-

Weighing: Using an analytical balance, carefully weigh the calculated mass (e.g., 5.00 mg) of the standard onto weighing paper. Perform this step in a ventilated enclosure to minimize inhalation risk.[12] Record the exact mass to all decimal places provided by the balance.

-

Transfer and Initial Dissolution: Quantitatively transfer the weighed solid into a 5.00 mL Class A volumetric flask. Use a small amount of methanol to rinse the weighing paper and spatula to ensure all of the compound is transferred. Add methanol to the flask until it is approximately 70% full.

-

Complete Dissolution: Cap the flask and vortex thoroughly. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a dark background to confirm no particulate matter remains. The clarity of the solution is a primary indicator of complete dissolution.

-

Final Dilution: Once the solute is fully dissolved, allow the solution to return to ambient temperature. Carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[14]

-

Homogenization: Securely cap the flask and homogenize the solution by inverting it at least 15 times. This step is crucial for ensuring a uniform concentration throughout the solution.

-

Aliquoting and Labeling: Immediately aliquot the stock solution into smaller, pre-labeled amber glass vials. This practice minimizes contamination and degradation from repeated access to the main stock and avoids unnecessary freeze-thaw cycles.[16] Each label must include:

-

Compound Name: 2-Hydroxyatorvastatin

-

Concentration (recalculated based on the exact weight)

-

Solvent: Methanol

-

Preparation Date

-

Preparer's Initials

-

Expiry Date (e.g., 1 month at -20°C)

-

Part 3: Quality Control, Storage, and Stability

A prepared standard is only as reliable as its storage and handling procedures.

Quality Control and Verification

The initial quality control check is a visual inspection for clarity and absence of particulates. For GMP/GLP environments, the concentration of the stock solution may be verified. This can be done by preparing a dilution and analyzing it via a validated HPLC-UV or LC-MS/MS method, comparing the response to a separately prepared control standard.

Storage and Use Logic

Proper storage is paramount to maintaining the integrity of the standard. The following diagram illustrates the decision-making process for storage and use.

Caption: Storage and Handling Logic for Standard Solutions.

Key Storage Principles:

-

Temperature: Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[10]

-

Light Protection: Store in amber vials and in the dark to prevent photodegradation.[17]

-

Freeze-Thaw Cycles: Avoid them. Use a fresh aliquot for each experiment. Do not refreeze a thawed aliquot for quantitative use.

Part 4: Preparation of Working Solutions

Working standards are prepared by diluting the primary stock solution to concentrations that span the expected analytical range. Serial dilution is the preferred method to maintain accuracy.[18]

Protocol for Serial Dilution

-

Thaw one aliquot of the 1 mg/mL stock solution. Allow it to reach room temperature and vortex gently to re-homogenize.

-

Prepare an intermediate stock, for example, 10 µg/mL. Pipette 10 µL of the 1 mg/mL (1000 µg/mL) stock into a 1.00 mL volumetric flask and dilute to the mark with the appropriate diluent (e.g., Methanol:Water 50:50, v/v).[17]

-

Use the intermediate stock to prepare a calibration curve.

Example Calibration Curve Preparation (for LC-MS/MS)

The following table provides an example dilution scheme to create a set of calibration standards from a 10 µg/mL intermediate solution.

| Target Conc. (ng/mL) | Volume of 10 µg/mL Intermediate (µL) | Final Volume (mL) | Diluent |

| 20.00 | 20.0 | 10.00 | Methanol:Water (50:50) |

| 5.00 | 5.0 | 10.00 | Methanol:Water (50:50) |

| 2.50 | 2.5 | 10.00 | Methanol:Water (50:50) |

| 1.00 | 10.0 (from 1 µg/mL dilution) | 10.00 | Methanol:Water (50:50) |

| 0.50 | 5.0 (from 1 µg/mL dilution) | 10.00 | Methanol:Water (50:50) |

| 0.20 | 2.0 (from 1 µg/mL dilution) | 10.00 | Methanol:Water (50:50) |

| 0.10 | 1.0 (from 1 µg/mL dilution) | 10.00 | Methanol:Water (50:50) |

| 0.05 | 0.5 (from 1 µg/mL dilution) | 10.00 | Methanol:Water (50:50) |

| This is an illustrative example based on published methods; actual concentrations should be adapted to the specific assay's linear range.[17] |

References

-

Veeprho. (n.d.). 2-Hydroxy Atorvastatin 2-Hydrate Monosodium Salt | CAS 1421760-64-6. Retrieved from [Link]

-

Blogs - News. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 265989-46-6 | Product Name : 2-Hydroxy Atorvastatin Calcium Salt. Retrieved from [Link]

-

Li, Y., et al. (2024). Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients. Journal of Translational Medicine, 22(1), 947. Retrieved from [Link]

-

A Guide to Using Analytical Standards. (2024, December 24). Retrieved from [Link]

-

Jemal, M., et al. (2013). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules, 18(3), 2745-2761. Retrieved from [Link]

-

ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution | The Chemistry Blog. Retrieved from [Link]

-

Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

-

Stanford University. (n.d.). Making standard solutions. Environmental Measurements Facility. Retrieved from [Link]

-

Shah, R. P., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of AOAC International, 95(1), 82-90. Retrieved from [Link]

-

de Oliveira, G. G., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1449-1460. Retrieved from [Link]

-

Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Retrieved from [Link]

-

Le, J., & Phan, C. M. (2015). Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage Conditions. IOSR Journal of Pharmacy, 5(9), 1-6. Retrieved from [Link]

-

Maurya, A., et al. (2019). Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies. BioMed Research International, 2019, 9385950. Retrieved from [Link]

-

Arunkumar, N., et al. (2009). PREPARATION AND SOLID STATE CHARACTERIZATION OF ATORVASTATIN NANOSUSPENSIONS FOR ENHANCED SOLUBILITY AND DISSOLUTION. International Journal of PharmTech Research, 1(4), 1725-1731. Retrieved from [Link]

-

Alam, M. S., et al. (2020). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews, 7(3), 224-235. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. 2-Hydroxy Atorvastatin Calcium Salt | LGC Standards [lgcstandards.com]

- 4. 2-Hydroxy Atorvastatin Calcium Salt | 265989-46-6 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. wjarr.com [wjarr.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. iosrphr.org [iosrphr.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Making standard solutions | Environmental Measurements Facility [sdssemf.stanford.edu]

Application Note & Protocol: In Vitro Stability Testing of 2-Hydroxyatorvastatin Calcium Salt

Abstract: This document provides a comprehensive guide for assessing the in vitro stability of 2-hydroxyatorvastatin calcium salt, a primary active metabolite of Atorvastatin. The protocols herein are designed to establish the intrinsic stability profile of the molecule through forced degradation studies under various stress conditions, in alignment with international regulatory standards. A detailed, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is also described for the accurate quantification of the parent molecule and its degradation products. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and formulation development.

Introduction: The Imperative for Stability Assessment

The chemical stability of an active pharmaceutical ingredient (API) and its metabolites is a critical determinant of a drug product's safety, efficacy, and shelf-life.[1] Stability testing provides essential evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to establish re-test periods for drug substances and shelf lives for drug products.[2][3][4][5][6]

2-Hydroxyatorvastatin is a pharmacologically active metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[7][8] Understanding the stability profile of this metabolite is crucial, as its degradation could impact therapeutic efficacy and potentially introduce impurities of toxicological concern. Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways and products.[1][9] This process is fundamental to developing and validating a stability-indicating analytical method, which must be capable of separating and quantifying the intact API from any formed degradants.[10]

This application note details a systematic approach to performing forced degradation studies on 2-hydroxyatorvastatin calcium salt and outlines a robust HPLC method for subsequent analysis.

Foundational Principles: ICH Guidelines

The experimental design is grounded in the principles outlined in the ICH Q1A(R2) guideline.[4] The core objective of stress testing as per ICH is to:

-

Identify likely degradation products.

-

Establish the intrinsic stability of the molecule and its degradation pathways.

-

Validate the specificity of the analytical procedures used.[3]

The typical stress factors recommended for forced degradation studies include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[1]

Experimental Workflow: A Systematic Approach

The overall process for assessing the stability of 2-hydroxyatorvastatin calcium salt is a multi-step procedure that begins with careful sample preparation, proceeds through controlled stress application, and concludes with quantitative analysis.

Caption: Overall workflow for the in vitro stability testing of 2-hydroxyatorvastatin.

Materials and Equipment

4.1 Reagents and Chemicals

-

2-Hydroxyatorvastatin Calcium Salt Reference Standard

-

HPLC Grade Acetonitrile

-

HPLC Grade Methanol

-

Purified Water (18.2 MΩ·cm)

-

Hydrochloric Acid (HCl), AR Grade

-

Sodium Hydroxide (NaOH), AR Grade

-

Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade

-

Sodium Phosphate Monobasic, AR Grade

-

Trifluoroacetic Acid (TFA), HPLC Grade

4.2 Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Photodiode Array (PDA) detector

-

Analytical Balance

-

pH Meter

-

Thermostatic Water Bath or Dry Block Heater

-

Photostability Chamber (compliant with ICH Q1B)

-

Calibrated Volumetric Glassware

-

Syringe Filters (0.22 µm, PTFE or nylon)

Protocol 1: Forced Degradation Study

This protocol aims to induce approximately 5-20% degradation of the drug substance, which is sufficient to demonstrate the method's specificity without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.

5.1 Preparation of Stock Solution

-

Accurately weigh and dissolve 2-hydroxyatorvastatin calcium salt in methanol to prepare a stock solution of 1.0 mg/mL.

-

Sonication may be used to ensure complete dissolution.[7]

-

Store this stock solution protected from light at -20°C when not in use.[7]

5.2 Application of Stress Conditions

For each condition, prepare a sample in a sealed vial. A parallel "control" sample, containing the drug substance in the same solvent system but without the stressor, should be run for each condition at the same temperature.

| Stress Condition | Reagent/Condition | Incubation Time | Incubation Temperature | Post-Stress Processing |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Ambient (25°C) | Neutralize with 0.1 M NaOH |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | Ambient (25°C) | Neutralize with 0.1 M HCl |

| Oxidation | 3% H₂O₂ | 24 hours | Ambient (25°C) | Dilute directly |

| Thermal Stress | Solid Drug Substance | 10 days | 105°C | Dissolve in Methanol |

| Photostability | Solid Drug Substance & Solution (100 µg/mL in Methanol) | Per ICH Q1B | Controlled | Dissolve/Dilute directly |

Justification of Conditions: The selected stress conditions are based on those widely used for statins like Atorvastatin.[10] Atorvastatin has shown considerable degradation in acidic, oxidative, and photolytic conditions.[10] The duration and concentration may need to be optimized based on preliminary results to achieve the target degradation level.

5.3 Sample Preparation for Analysis

-

After the specified stress period, cool the samples to room temperature.

-

For acid and base hydrolysis samples, carefully neutralize the solution to approximately pH 7 using the corresponding base or acid.

-

Dilute all stressed samples (including thermal and photolytic samples dissolved in methanol) and the unstressed control solution with the mobile phase to a final theoretical concentration of 100 µg/mL.

-

Filter the samples through a 0.22 µm syringe filter prior to HPLC injection.

Protocol 2: Stability-Indicating HPLC-UV Method

A robust, stability-indicating method is essential to resolve the parent peak from all potential degradation products. The following method is a well-established starting point for atorvastatin and its metabolites.

6.1 Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Zorbax Bonus-RP (4.6 x 150 mm, 3.5 µm) or equivalent C18 | Provides excellent resolution for statins and their polar and non-polar degradants.[10] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for acidic analytes. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B | A gradient is necessary to elute both the polar degradation products and the more lipophilic parent compound within a reasonable run time.[10] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | 245 nm | Atorvastatin and its metabolites exhibit strong absorbance at this wavelength.[10] |

| Injection Volume | 10 µL | |

| Column Temperature | 30°C |

6.2 Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: Demonstrated by the forced degradation study itself. The method must resolve the main peak from all degradation product peaks and any placebo peaks. Peak purity analysis using a PDA detector is essential.

-

Linearity: Assessed over a range of concentrations (e.g., 10-150 µg/mL).

-

Accuracy & Precision: Determined at a minimum of three concentration levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): To ensure sensitivity for minor degradants.

-

Robustness: Small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature) are made to assess the method's reliability.

Data Analysis and Interpretation

7.1 Quantifying Degradation

-

Analyze all stressed and control samples using the validated HPLC method.

-

Identify the peak for 2-hydroxyatorvastatin based on the retention time of the unstressed control sample.

-

Identify peaks corresponding to degradation products, which are any peaks present in the stressed samples but not in the control.

-

Calculate the percentage of 2-hydroxyatorvastatin remaining and the percentage of each degradation product formed.

Calculation:

-

% Assay = (Peak Area of Stressed Sample / Peak Area of Control Sample) * 100

-

% Degradation = 100 - % Assay

7.2 Mass Balance Mass balance is a critical component of a forced degradation study, confirming that all degradation products have been accounted for.

-

Mass Balance (%) = [% Assay of Parent Drug] + [Σ % Area of all Degradation Products]

A mass balance close to 100% (typically within 95-105%) provides confidence in the stability-indicating nature of the method.[10]

Sources

- 1. scispace.com [scispace.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. database.ich.org [database.ich.org]

- 5. scribd.com [scribd.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

handling light-sensitive atorvastatin metabolites in laboratory settings

Topic: Best Practices for Handling Light-Sensitive Atorvastatin Metabolites in Laboratory Settings

Document ID: AN-ATV-M-2026-02

Abstract

Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor whose therapeutic efficacy is significantly influenced by its active metabolites, primarily ortho-hydroxy and para-hydroxy atorvastatin.[1][2] A critical, yet often underestimated, challenge in the preclinical and clinical analysis of these compounds is their inherent photosensitivity. Exposure to ambient laboratory light, particularly in the UV and short-wavelength visible spectra, can induce rapid photodegradation, leading to a loss of the parent analyte and the formation of various degradation products.[3][4][5] This chemical instability compromises the accuracy, reproducibility, and validity of quantitative and qualitative data. This document provides a comprehensive guide and detailed protocols for the handling of atorvastatin and its light-sensitive metabolites, ensuring data integrity from sample receipt to final analysis.

Scientific Background: The Chemistry of Atorvastatin Photodegradation

To implement effective handling protocols, it is essential to first understand the mechanisms driving the light-induced degradation of atorvastatin and its metabolites.